钛酸铯

描述

Synthesis Analysis

Cesium titanate can be synthesized via multiple methods, including solid-state reactions, hydrothermal routes, and sol-gel techniques. For instance, new cesium titanate layer structures, such as Cs2Ti5O11 and Cs2Ti6O13, were discovered through phase studies, revealing compositions that undergo reversible hydration reactions and are characterized by corrugated layers of edge-shared octahedra, with cesium ions packing between the layers (Grey et al., 1985).

Molecular Structure Analysis

The molecular structure of cesium titanate varies with its synthesis method and specific stoichiometry. For example, Cs4[TiO(C2O4)2]2·3H2O was found to crystallize in a triclinic space group, featuring a tetranuclear anion in the unit cell, indicating a complex crystal structure with cesium and water molecules occupying specific positions within the lattice (Fester et al., 1992).

Chemical Reactions and Properties

Cesium titanate's chemical reactions and properties are influenced by its structure. For example, cesium titanate phases like Cs2Ti5O11 can undergo hydration and disproportionation reactions under certain conditions, affecting their stability and suitability for applications such as titanate ceramics designed for immobilizing radioactive cesium (Bursill et al., 1987).

Physical Properties Analysis

The physical properties of cesium titanate, such as stability, morphology, and phase behavior, are crucial for its applications. Investigations into cesium titanate's fibrous forms reveal unique electron microscopic features, suggesting its potential instability under ambient conditions, which is critical for understanding its long-term behavior in various environments (Bursill et al., 1987).

Chemical Properties Analysis

The chemical properties of cesium titanate, such as ion-exchange capabilities and reactivity, are pivotal for its use in various applications. For instance, the synthesis and characterization of germanium-substituted titanosilicates highlight cesium titanate's fundamental ion-exchange selectivities, which are important for applications in catalysis and material science (Behrens et al., 1998).

科学研究应用

核废物管理:钛酸铯陶瓷,包括铯钛酸盐,被用于固化高放射性核废物。它们以其相组合、化学异质性和溶解特性而闻名,适用于稳定部分再处理的核燃料元件 (Ball et al., 1989)。

光催化:掺铁的铯钛酸盐,通常与氧化锌结合,表现出增强的光催化性能。这些材料用于在可见光下降解有机污染物,展示了它们在环境清洁中的潜力 (Zhang et al., 2011)。

离子交换材料:铯钛酸盐在离子交换领域显示出潜力,特别是用于从水溶液中去除放射性铯。其捕获铯离子的有效性以及在各种条件下的稳定性是其在环境修复中的关键方面 (Jozdani et al., 2019)。

结构和电子性质:针状铯钛酸盐的独特结构特征,如其针状板条和特定的电子衍射图案,已被研究。这些性质对于理解其稳定性和在各种材料科学领域中的潜在应用是相关的 (Bursill et al., 1987)。

陶瓷材料:钛酸铯基陶瓷的研究探讨了它们的制备、表征和潜在应用。例如,CsAlTiO4表现出可能在特定应用中使用的电学性质,尽管在水溶液中不稳定 (Peres et al., 1994)。

环境应用:纳米结构钛酸盐和钛酸盐材料,包括基于铯钛酸盐的材料,已被广泛研究其在吸附、锂离子电池和光催化中的应用。它们独特的结构和功能性质使它们适用于各种环境和能源应用 (Zhang et al., 2015)。

氢气生产:层状铯铜钛酸盐已被合成用于光催化产氢。与铜的改性导致带隙能量的显著变化,增强了其光催化活性 (Pilarski et al., 2018)。

安全和危害

未来方向

属性

IUPAC Name |

dicesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZHELIUYCPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

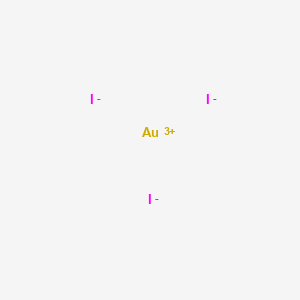

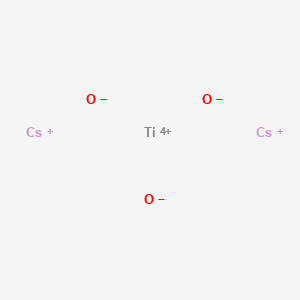

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923872 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.676 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium titanate | |

CAS RN |

12158-57-5 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)